Thulium oxide

Description

Significance of Rare Earth Compounds in Advanced Materials Science

Rare earth compounds, a group of seventeen chemical elements in the periodic table, are critical components in numerous advanced technologies. stanfordmaterials.comsamaterials.com Their unique atomic structures bestow distinct magnetic, electrochemical, and optical properties that are highly sought after in modern material science. stanfordmaterials.comidu.ac.id These elements and their oxides have led to substantial improvements in the performance, efficiency, and miniaturization of various applications. idu.ac.id

The utility of rare earth oxides spans a wide array of fields. In electronics, their unique electrical and magnetic characteristics are leveraged in sensors, memory devices, and high-definition displays. samaterials.comaemree.com They are integral to the production of high-performance permanent magnets, such as neodymium-iron-boron and samarium-cobalt (B12055056) magnets, which are vital in the automotive and military sectors. stanfordmaterials.com Furthermore, rare earth oxides are essential in catalysis for petroleum refining and automotive converters, in optics for their luminescent properties in lasers and displays, and in ceramics to enhance mechanical and thermal properties for aerospace and energy applications. samaterials.comresearchgate.net The ability to tailor these properties makes rare earth compounds foundational materials for next-generation technologies. samaterials.com

Evolution of Thulium Oxide as a Multifunctional Material in Scholarly Investigations

Thulium (III) oxide (Tm₂O₃), also known as thulia, is a rare earth oxide that has garnered increasing attention for its multifunctional capabilities. stanfordmaterials.comsamaterials.com Initially identified in 1879 by Per Teodor Cleve, its journey from a chemical curiosity to a key material in advanced applications highlights the progress in materials science. stanfordmaterials.comwikipedia.org

Early research focused on its fundamental properties and its role as a dopant in various host materials. A significant application that emerged was its use in solid-state lasers, where the trivalent thulium ion (Tm³⁺) provides active optical transitions in the near- and mid-infrared regions. samaterials.comnih.gov This has made thulium-doped materials, such as Tm:YAG (Yttrium Aluminum Garnet), crucial for medical surgery, military applications, and meteorology. wikipedia.orgstanfordmaterials.com

More recently, investigations have expanded to explore its potential in other high-tech fields. The unique electronic structure and high dielectric constant of this compound have made it a candidate for use in semiconductors and high-k dielectric materials. chemicalbook.comgesmaterials.com In nuclear science, its neutron absorption capabilities are being studied for applications in reactor control materials. samaterials.comaemree.com The development of nanostructured this compound has opened new avenues in biomedical imaging, where it can act as a contrast agent, and in the development of efficient biosensors. chemicalbook.comresearchgate.net Furthermore, its catalytic activity is being explored for applications in organic synthesis and environmental remediation. aemree.comstanfordmaterials.com The evolution of this compound from a specialized laser material to a versatile compound in electronics, nuclear technology, and biomedicine underscores its growing importance in scholarly and industrial research. stanfordmaterials.com

Structure

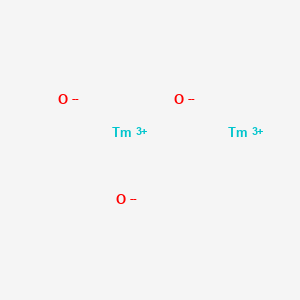

2D Structure

Properties

IUPAC Name |

oxygen(2-);thulium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKATJAYWZUJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894774 | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-44-1 | |

| Record name | Thulium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THULIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ5EE05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Thulium Oxide

Fundamental Physical Characteristics

Thulium (III) oxide is a pale green, solid compound. samaterials.comwikipedia.org It is recognized for its high thermal stability, as evidenced by its extremely high melting and boiling points. stanfordmaterials.com This oxide is also characterized by its high density. stanfordmaterials.comsamaterials.com It is generally insoluble in water but shows slight solubility in strong acids. chemicalbook.comwikipedia.org Thulium oxide is not electrically conductive in its oxide form but is hygroscopic, meaning it can absorb water and carbon dioxide from the atmosphere. samaterials.comstanfordmaterials.com

| Property | Value |

| Appearance | Pale green powder/crystals stanfordmaterials.comsamaterials.comheegermaterials.com |

| Chemical Formula | Tm₂O₃ samaterials.com |

| Molar Mass | ~385.87 g/mol samaterials.comnih.gov |

| Density | 8.6 g/cm³ stanfordmaterials.comsamaterials.com |

| Melting Point | 2341 °C (2614 K) stanfordmaterials.comwikipedia.org |

| Boiling Point | 3945 °C (4218 K) stanfordmaterials.comwikipedia.org |

| Solubility | Insoluble in water, slightly soluble in strong acids chemicalbook.comwikipedia.org |

| Energy Band Gap | 5 eV chemicalbook.com |

| Magnetic Susceptibility (χ) | +51,444·10⁻⁶ cm³/mol stanfordmaterials.comwikipedia.org |

Precipitation Methods for this compound Nanopowders

Homogeneous Co-precipitation

Key Chemical Attributes

The most common oxidation state for thulium is +3, which is the state found in its stable oxide, Tm₂O₃. wikipedia.org Thulium metal readily reacts with oxygen when heated at 150 °C to form thulium (III) oxide. wikipedia.org

4Tm + 3O₂ → 2Tm₂O₃ wikipedia.org

As a basic metal oxide, this compound reacts with strong acids. rsc.org In aqueous solutions, soluble thulium compounds form coordination complexes, typically with nine water molecules surrounding the Tm³⁺ ion. wikipedia.org The Tm³⁺ ion in solution exhibits a bright blue luminescence. wikipedia.org While the +3 oxidation state is dominant, a +2 state can exist in some solid compounds. wikipedia.org

Radio-Frequency Co-Sputtering for Doped Thin Films

Crystal Structure and Phase Transitions

Thulium (III) oxide possesses a cubic crystal structure, specifically a C-type rare-earth structure. stanfordmaterials.comgprareearth.com This corresponds to the space group Ia-3 (No. 206). stanfordmaterials.comwikipedia.org This cubic structure is stable at temperatures below 1015°C. rsc.org The lattice constant 'a' for this cubic structure is approximately 10.49 Å. wikipedia.org The structural stability of this crystal formation contributes to the material's resistance to thermal shock, making it suitable for high-temperature applications. stanfordmaterials.com

Comprehensive Characterization and Spectroscopic Probing of Thulium Oxide Systems

Structural and Morphological Analysis Techniques

The physical and structural properties of thulium oxide at both macro and nano scales are critical to its functionality. A suite of high-resolution microscopic and diffraction techniques is employed to elucidate these characteristics.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Size Analysis

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline structure of this compound. Studies have consistently identified the cubic bixbyite structure for Tm₂O₃, belonging to the Ia-3 space group. osti.gov The lattice constant for this cubic phase is approximately 10.49 Å. osti.govwikipedia.org

XRD patterns of this compound exhibit characteristic diffraction peaks corresponding to specific crystallographic planes. For instance, prominent peaks are often observed at 2θ values of approximately 29.1°, 33.8°, 48.6°, and 57.7°, which correspond to the (222), (400), (440), and (622) planes of the body-centered cubic structure, respectively. acs.org The intensity and sharpness of these peaks provide information about the degree of crystallinity. acs.org Poorly crystalline or amorphous materials will show broad, less defined peaks. researchgate.netutah.edu

Beyond phase identification, XRD is instrumental in estimating the average crystallite size of this compound nanoparticles. By applying the Scherrer equation to the broadening of the diffraction peaks, researchers can calculate the size of the crystalline domains. acs.orgd-nb.info For example, crystallite sizes for Tm₂O₃ powders have been determined to be in the range of 56 nm to 82 nm, depending on synthesis conditions. researchgate.net In another study, this compound nanoparticles were measured to be between 40–45 nm using XRD data. uow.edu.au

| Property | Description | Typical Values/Findings | References |

|---|---|---|---|

| Crystalline Phase | Identifies the crystal structure. | Cubic bixbyite (space group Ia-3) | osti.gov |

| Lattice Constant (a) | The dimension of the unit cell. | ~10.49 Å | osti.govwikipedia.orgresearchgate.net |

| Prominent Diffraction Peaks (2θ) | Angles at which constructive interference occurs, corresponding to specific crystal planes. | ~29.1° (222) | osti.govacs.org |

| ~33.8° (400) | osti.govacs.org | ||

| ~48.6° (440) | acs.org | ||

| ~57.7° (622) | acs.org | ||

| Crystallite Size | Average size of crystalline domains, calculated using the Scherrer equation. | 40-82 nm (varies with synthesis) | researchgate.netuow.edu.au |

Scanning Electron Microscopy (SEM) for Microstructure and Nanostructure Visualization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of this compound materials. aip.orgmdpi.com It provides high-resolution images that reveal details about particle shape, size distribution, and agglomeration.

Studies using SEM have shown that the morphology of this compound powders can be significantly influenced by synthesis parameters, such as precursor concentration and temperature. researchgate.net For example, at room temperature with a 0.1M thulium nitrate (B79036) solution, small, round, and loosely agglomerated Tm₂O₃ nanoparticles can be produced. researchgate.net SEM analysis has been used to characterize various forms of this compound, including nanorods and nanosquare sheets. osti.govnih.gov In the case of nanorods prepared hydrothermally, SEM images provide critical information on their dimensions and surface features. nih.gov For nanosquare sheets, SEM reveals their two-dimensional nature and lateral dimensions. osti.gov

Transmission Electron Microscopy (TEM) for Detailed Morphological Studies

For more detailed morphological information at the nanoscale, Transmission Electron Microscopy (TEM) is employed. aip.orgamericanelements.com TEM offers higher resolution than SEM, allowing for the observation of individual nanoparticles and their precise shapes and size distributions. mdpi.com

TEM studies on this compound have confirmed the formation of various nanostructures, including nanorods and spherical nanoparticles. nih.govnih.govresearchgate.net For instance, hydrothermally synthesized Tm₂O₃ nanorods have been characterized by TEM to determine their length and diameter. nih.gov In other research, TEM has been used to examine the stable spherical morphology of 170Tm-labeled microparticles, with sizes ranging from 1.4 to 3.2 μm. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) for Interface Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level detail of the crystal structure and interfaces of materials. aip.org This technique is particularly valuable for analyzing thin films and heterostructures involving this compound.

In studies of atomic-layer deposited Tm₂O₃ films on germanium (Ge) substrates, HRTEM has revealed a direct and sharp interface between the Tm₂O₃ and the Ge. liverpool.ac.uk This indicates an atomically abrupt transition with minimal interfacial layer formation, a critical factor for electronic device performance. aip.orgliverpool.ac.uk HRTEM images can also visualize the crystal lattice fringes, confirming the polycrystalline nature of the Tm₂O₃ films. aip.orgliverpool.ac.uk For instance, interplanar distances of 0.26 nm and 0.31 nm have been observed, corresponding to the (400) and (222) planes of the cubic this compound structure, respectively. osti.gov

Electron Diffraction Results

Electron diffraction, often performed in conjunction with TEM, provides crystallographic information that complements XRD data. aip.org The diffraction patterns generated by the interaction of an electron beam with the this compound sample consist of spots or rings that are characteristic of its crystal structure.

Electron diffraction results have corroborated the polycrystalline nature of atomic-layer deposited Tm₂O₃ films. aip.orgliverpool.ac.ukresearchgate.net The patterns obtained from these films are consistent with the body-centered cubic structure of this compound, confirming the findings from XRD analysis. osti.govaip.org The sharpness and arrangement of the diffraction spots or rings can also provide qualitative information about the degree of crystallinity and the orientation of the crystallites within the film. aip.org

Elemental and Chemical State Characterization

Determining the elemental composition and the oxidation states of the constituent elements is crucial for confirming the purity and stoichiometry of this compound. X-ray Photoelectron Spectroscopy (XPS) is a primary technique used for this purpose. nih.govdiva-portal.org

XPS analysis of this compound confirms the presence of thulium and oxygen. By analyzing the binding energies of the core-level electrons, the oxidation state of thulium can be determined. In Tm₂O₃, thulium is expected to be in the +3 oxidation state, which is its most stable state. samaterials.comwikipedia.org XPS studies on Tm₂O₃ films have used the Tm 4d core-level spectra to investigate the chemical environment. aip.orgliverpool.ac.uk For example, in a study of Tm₂O₃ on a germanium substrate, the Tm 4d centroid was analyzed to determine the valence band offset, a key electronic property of the interface. aip.orgresearchgate.net The analysis of O 1s spectra can also provide information about the chemical bonding, distinguishing between oxide lattices and other oxygen-containing species like hydroxides or carbonates that might be present as surface contaminants.

| Technique | Information Obtained | Key Findings | References |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Confirms presence of Thulium (Tm) and Oxygen (O). | nih.govdiva-portal.org |

| Chemical (Oxidation) State | Determines the oxidation state of elements. Thulium is found in the +3 state. | aip.orgsamaterials.com | |

| Interface Chemistry | Analyzes chemical bonding at interfaces, such as in Tm₂O₃/Ge heterostructures. | aip.orgliverpool.ac.uk |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence Band Offset Determination

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to analyze the surface chemistry of materials, providing information on elemental composition and chemical states. carleton.edubris.ac.uk In the study of this compound (Tm₂O₃), XPS is instrumental in determining critical electronic properties, such as the valence band offset (VBO) at heterojunction interfaces.

A key application of XPS is in the characterization of this compound thin films deposited on semiconductor substrates like germanium (Ge). The VBO is a crucial parameter for designing and understanding the performance of electronic devices. Kraut's method is a commonly employed XPS-based approach to determine the VBO, which involves analyzing core-level (CL) and valence band (VB) photoemission from the constituent materials and their interface. aip.org

In one study, the VBO for a Tm₂O₃/p-Ge heterojunction was determined to be 3.05 ± 0.2 eV. aip.orgresearchgate.net This was calculated using high-resolution Tm 4d and Ge 3p XPS spectra taken at different sputtering times, corresponding to the bulk Tm₂O₃, the interface, and the Ge substrate. aip.org The binding energy differences between the core levels and the valence band maximum (VBM) for each component are used in Kraut's equation to calculate the VBO. aip.org

Systematic XPS measurements have also been conducted on a series of heavy rare-earth metals and their oxides, including thulium. royalsocietypublishing.org These studies reveal multiplet splitting in the core levels (4f, 4d, 4p, 4s, and 5s) for thulium, which has an open 4f-shell. royalsocietypublishing.org This splitting provides detailed information about the electronic structure of the thulium ions.

The following table summarizes the XPS data used to determine the valence band offset for a Tm₂O₃/Ge interface.

| Spectrum Component | Binding Energy (eV) |

| Tm 4d (Bulk Tm₂O₃) | Value not specified in provided text |

| Valence Band Maximum (Bulk Tm₂O₃) | Value not specified in provided text |

| Ge 3p (Ge Substrate) | Value not specified in provided text |

| Valence Band Maximum (Ge Substrate) | Value not specified in provided text |

| Calculated Valence Band Offset (VBO) | 3.05 ± 0.2 aip.orgresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying chemical bonds and functional groups within a material. mdpi.com The principle of FTIR is based on the absorption of infrared radiation by molecular vibrations. mdpi.com When applied to this compound systems, particularly in composite materials like glasses, FTIR provides valuable structural information.

In studies of this compound-doped zinc borotellurite glasses, FTIR spectra have been used to identify the structural units present. chalcogen.ro The spectra of these glasses show distinct absorption bands corresponding to different vibrational modes:

600–640 cm⁻¹: Assigned to TeO₄ trigonal bipyramids. The intensity of this peak increases with higher concentrations of Tm³⁺. chalcogen.ro

850–1100 cm⁻¹: Attributed to the stretching modes of [BO₄]⁻ tetrahedral units. chalcogen.ro

1200–1400 cm⁻¹: Corresponds to [BO₃] trigonal units. chalcogen.ro

The analysis of these bands indicates that the addition of this compound to the glass network leads to the formation of bridging oxygens, confirmed by the presence of TeO₄ and BO₄ structural units. chalcogen.ro In some cases, the Tm-O bond may not be directly observed, potentially due to low concentrations of Tm₂O₃ that are below the detection limit of the instrument. chalcogen.roresearchgate.net

Similarly, in thulium-doped bismuth-boro-tellurite glasses, FTIR analysis reveals several major absorption bands, indicating the presence of various structural units derived from B₂O₃, TeO₂, and Bi₂O₃. chalcogen.ro The addition of this compound influences the glass network, leading to an increase in non-bridging oxygens. chalcogen.ro

The table below summarizes the major FTIR absorption bands observed in this compound-doped glass systems.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| 650-780 | TeO₃ trigonal pyramidal and TeO₄ trigonal bipyramidal units | chalcogen.ro |

| 850-1100 | Stretching modes of [BO₄]⁻ tetrahedral boron coordination | chalcogen.ro |

| 1200-1400 | [BO₃] trigonal units | chalcogen.ro |

| 3618-3748 | Fundamental stretching of molecular water (O-H) groups | analis.com.my |

Electron Microprobe Analysis for Compositional Characterization

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a high-precision analytical technique used to determine the chemical composition of small, solid material areas. air.app.brub.edu It functions by bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted by the elements present. air.app.brub.edu This method is highly quantitative and can provide elemental concentrations with high accuracy at the micron scale. wisc.educarleton.edu

In the context of this compound, EPMA has been employed for the compositional characterization of various materials. For instance, it was used to determine the composition of thulium and ytterbium-doped titanium oxide thin films. arxiv.orgresearchgate.net In a study on this compound as a nuclear fuel, EPMA was used to analyze the composition of a deposit formed after a 10,000-hour test at 1600°C. unt.edu The analysis determined that the Tm/Yb ratio of the deposit was 9, which was essentially the same as the starting composition of the wafer (90% Tm₂O₃ + 10% Yb₂O₃). unt.edu

EPMA is particularly valuable for analyzing heterogeneous materials, allowing for the determination of the composition of individual phases or inclusions within a larger matrix. utexas.edu The results are typically reported as oxide weight percentages (e.g., Tm₂O₃), which can then be used to calculate the chemical formula of the analyzed phase. air.app.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Gaseous Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. brjac.com.brnih.gov This technique is particularly effective for identifying the components of a gaseous mixture. setaramsolutions.com

In the study of this compound, GC-MS is utilized to analyze the gaseous products formed during the thermal decomposition of its precursors. For example, during the thermal decomposition of thulium acetate (B1210297) hydrate (B1144303) (Tm(CH₃COO)₃·4H₂O) to form this compound, GC-MS analysis of the evolved gases identified several products. rsc.orgresearchgate.net These products include:

Water vapor

Acetic acid

Ketene

Acetone

Methane

This information is crucial for understanding the reaction mechanism and the intermediate steps involved in the formation of this compound from its precursors. rsc.orgresearchgate.net The identification of these gaseous species helps to validate the decomposition pathways proposed from thermal analysis data. researchgate.net

The following table lists the gaseous products identified by GC-MS during the thermal decomposition of a this compound precursor.

| Gaseous Product | Chemical Formula | Reference |

| Water Vapor | H₂O | rsc.orgresearchgate.net |

| Acetic Acid | CH₃COOH | rsc.orgresearchgate.net |

| Ketene | CH₂CO | rsc.orgresearchgate.net |

| Acetone | (CH₃)₂CO | rsc.orgresearchgate.net |

| Methane | CH₄ | rsc.orgresearchgate.net |

Thermal Analysis Methods

Thermogravimetric (TG) Analysis and Differential Thermal Analysis (DTA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques often used in tandem to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. wikipedia.org

The thermal decomposition of thulium acetate hydrate (Tm(CH₃COO)₃·4H₂O), a precursor for this compound, has been investigated using TG and DTA. rsc.org The results show a multi-step decomposition process. The initial weight loss, occurring in two overlapping endothermic steps maximized at 90°C and 110°C, corresponds to the complete dehydration of the precursor. rsc.orgresearchgate.net Subsequent decomposition leads to the formation of this compound (Tm₂O₃) at 540°C. rsc.orgresearchgate.net The intermediate products formed during this process include Tm(OH)(CH₃COO)₂, Tm(O)(CH₃COO), and Tm₂O₂CO₃ at temperatures of 350°C, 375°C, and 400°C, respectively. rsc.orgresearchgate.net

Similarly, the thermal decomposition of this compound precursor powders, such as rare-earth carbonates, also occurs in multiple steps, typically ending below 1000°C. researchgate.net The weight loss observed in these precursors is generally around 30-40%. researchgate.net

The following table summarizes the key decomposition stages of thulium acetate hydrate as determined by TG-DTA.

| Temperature (°C) | Process | Intermediate/Final Product | Reference |

| 90 & 110 | Dehydration | Tm(CH₃COO)₃ | rsc.orgresearchgate.net |

| 350 | Decomposition | Tm(OH)(CH₃COO)₂ | rsc.orgresearchgate.net |

| 375 | Decomposition | Tm(O)(CH₃COO) | rsc.orgresearchgate.net |

| 400 | Decomposition | Tm₂O₂CO₃ | rsc.orgresearchgate.net |

| 540 | Final Decomposition | Tm₂O₃ | rsc.orgresearchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to study thermal transitions such as melting, crystallization, and decomposition.

In the context of this compound, DSC is often used alongside TGA to characterize the thermal behavior of its precursors. researchgate.net For instance, the thermal decomposition of this compound precursor powders precipitated from thulium nitrate and ammonium (B1175870) hydrogen carbonate solutions was analyzed using DSC. researchgate.netresearchgate.net The DSC curves, in conjunction with TG data, show that the weight loss of the precursors occurs in three distinct steps. researchgate.net This detailed thermal analysis is crucial for determining the optimal conditions for synthesizing this compound nanopowders with desired morphologies. researchgate.netresearchgate.net

The following table provides a summary of the findings from DSC analysis of a this compound precursor.

| Observation | Interpretation | Reference |

| Three-step weight loss process | Corresponds to the decomposition of rare-earth carbonate precursors via oxycarbonate intermediates. | researchgate.net |

| Decomposition completes below 1000°C | Indicates the temperature range required for complete conversion to this compound. | researchgate.net |

Optical and Electronic Spectroscopies

Optical and electronic spectroscopies are pivotal in elucidating the electronic structure and optical characteristics of this compound (Tm₂O₃) systems. These techniques probe the interactions of light with the material, providing insights into electron energy levels, absorption, and emission phenomena, which are critical for its application in optical and electronic devices.

UV-Vis-NIR Spectroscopy for Absorption, Optical Band Gap, and Refractive Index Studies

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique used to investigate the optical properties of this compound. By measuring the absorption of light across these spectral regions, key parameters such as the optical band gap and refractive index can be determined.

Studies on this compound-doped glass systems, such as bismuth-boro-tellurite and zinc borotellurite glasses, have utilized UV-Vis-NIR absorption spectra to characterize their optical properties. chalcogen.rochalcogen.ro In these glasses, the addition of Tm₂O₃ influences the material's structure, affecting the amount of bridging and non-bridging oxygens. chalcogen.rochalcogen.ro This, in turn, alters the optical band gap. For instance, in a bismuth-boro-tellurite glass system, the optical band gap energy was found to increase with the addition of this compound. chalcogen.ro Conversely, in a zinc borotellurite glass system, the inclusion of Tm₂O₃ led to a variation in both direct (4.19 to 4.38 eV) and indirect (3.62 to 3.79 eV) optical band gaps. chalcogen.ro

For thin films, the optical band gap of atomic-layer deposited this compound on germanium has been estimated to be approximately 5.77 eV. aip.orgenea.itdiva-portal.org Other reported values for the band gap of Tm₂O₃ are around 5 eV and 5.3 eV. nanografi.comdiva-portal.org The absorption spectrum of Tm₂O₃ doped into tellurite (B1196480) glasses shows characteristic absorption peaks originating from the ground state (³H₆) of the Tm³⁺ ion. researchgate.netchalcogen.ro

The refractive index of materials containing this compound is closely linked to their density and polarizability. chalcogen.ro In this compound-doped bismuth-boro-tellurite glass, the refractive index showed a general increase from 2.402 to 2.413 as the concentration of Tm₂O₃ increased. chalcogen.roresearchgate.net This is attributed to the higher density of the glass and the large polarizability of thulium ions. chalcogen.ro this compound itself is noted for its high refractive index, making it a useful additive for optical glass to enhance its performance. nanokar.comzhiyuematerial.com

Table 1: Optical Properties of this compound in Different Systems

| System | Property | Value/Range |

|---|---|---|

| Tm₂O₃-doped zinc borotellurite glass | Direct Optical Band Gap | 4.19 - 4.38 eV chalcogen.ro |

| Indirect Optical Band Gap | 3.62 - 3.79 eV chalcogen.ro | |

| Atomic-layer deposited Tm₂O₃ on Ge | Optical Band Gap | 5.77 eV aip.orgenea.itdiva-portal.org |

| Urbach Tail Band Gap | ~5.3 eV aip.orgresearchgate.net | |

| Tm₂O₃-doped bismuth-boro-tellurite glass | Refractive Index | 2.402 - 2.413 chalcogen.roresearchgate.net |

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Energy Levels

Photoluminescence (PL) spectroscopy is employed to study the emission properties of this compound, revealing details about its electronic energy levels and potential for applications in lasers, phosphors, and optical amplifiers. When doped into host materials like glasses or crystals, Tm³⁺ ions exhibit characteristic emission spectra upon excitation.

A prominent feature of Tm³⁺-doped materials is a strong blue emission. For example, this compound-doped sodium-telluro-sulphur-borate glasses, when excited at 358 nm, show intense emission peaks at 452, 476, 513, 652, and 668 nm. tandfonline.com The most intense of these is the blue emission at 452 nm, which corresponds to the ¹D₂ → ³F₄ electronic transition. tandfonline.comcolab.ws Similarly, blue-emitting calcium dialuminate phosphors doped with thulium generate a bright blue emission around 459 nm (¹D₂ → ³F₄ transition) when excited at 359 nm. rsc.org

In addition to the blue emission, Tm³⁺ also has transitions in the near-infrared (NIR) region. Emissions around 800 nm (³H₄→³H₆ transition), 1.47 µm (³H₄ → ³F₄ transition), and 1.8 µm (³F₄ → ³H₆ transition) are particularly significant for telecommunications and laser applications. chalcogen.rooptica.orgscirp.org For instance, thulium-doped tantalum pentoxide waveguides exhibit broad fluorescence from 1600 nm to 2200 nm (³F₄ → ³H₆ transition) when pumped at 795 nm. optica.org

The energy levels of neutral thulium (Tm I) and trivalent thulium (Tm³⁺) have been extensively studied. The ground configuration of neutral thulium is 4f¹³6s², with a fundamental energy interval of 8771 cm⁻¹. nih.gov For Tm³⁺ in an yttrium oxide crystal, a detailed analysis of absorption and fluorescence spectra has allowed for the identification of almost all 4f¹² electronic energy levels. aip.org

Table 2: Key Photoluminescence Transitions in Tm³⁺-Doped Materials

| Host Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Reference |

|---|---|---|---|---|

| Sodium-telluro-sulphur-borate glass | 358 | 452 (Strong Blue) | ¹D₂ → ³F₄ | tandfonline.com |

| 476, 513, 652, 668 | - | tandfonline.com | ||

| Calcium dialuminate | 359 | 459 (Bright Blue) | ¹D₂ → ³F₄ | rsc.org |

| Tantalum pentoxide | 795 | ~800 | ³H₄ → ³H₆ | scirp.org |

| Tantalum pentoxide | 795 | 1600 - 2200 | ³F₄ → ³H₆ | optica.org |

Vacuum Ultra-Violet Variable Angle Spectroscopic Ellipsometry

Vacuum Ultra-Violet Variable Angle Spectroscopic Ellipsometry (VUV-VASE) is a powerful non-destructive optical technique used to determine the dielectric functions and optical properties of thin films over a wide spectral range.

This method has been applied to study atomic-layer deposited (ALD) this compound films on germanium (Ge) substrates. aip.orgdiva-portal.orgresearchgate.net VUV-VASE measurements, typically performed over a spectral range from 0.5 to 8 eV, have been crucial in determining the band gap of Tm₂O₃. aip.org These studies reveal an indirect band gap nature for Tm₂O₃, with a value extracted using the Tauc method of 5.3 ± 0.1 eV. diva-portal.org Other comprehensive studies combining VUV-VASE with X-ray photoelectron spectroscopy (XPS) have estimated the optical band gap from the absorption edge to be 5.77 eV, noting an Urbach tail that signifies band gap tailing around 5.3 eV, which is correlated with the polycrystalline nature of the Tm₂O₃ films. aip.orgenea.itdiva-portal.org The high effective barriers for holes (~3 eV) and electrons (~2 eV) identified through these studies position Tm₂O₃ as a promising material for interfacial layer engineering in advanced semiconductor devices. aip.orgdiva-portal.orgaip.org

Mössbauer Spectroscopy for Hyperfine and Magnetic Properties

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific nuclei, providing information about hyperfine interactions and magnetic properties. diva-portal.org In the context of this compound, ⁵⁷Fe Mössbauer spectroscopy is used to study composite systems, such as this compound-hematite (α-Fe₂O₃) magnetic ceramic nanostructures. researchgate.netpreprints.orgresearchgate.net

In these studies, a mixture of this compound and hematite (B75146) is subjected to mechanochemical activation (ball milling), and the resulting material is analyzed. researchgate.netpreprints.org The Mössbauer spectra are typically complex and are analyzed by fitting them with multiple components, including one to three sextets and a doublet. researchgate.netpreprints.org The sextets correspond to hematite phases (both with and without thulium doping), while the quadrupole-split doublet is indicative of the formation of a thulium iron perovskite (thulium orthoferrite, TmFeO₃) phase. preprints.org

The analysis of the Mössbauer spectra reveals changes in the magnetic hyperfine fields (BHF) as a function of processing parameters like ball milling time. researchgate.net For instance, as ball milling progresses, new sextets with lower hyperfine magnetic fields appear, indicating the substitution of iron ions by thulium ions and the formation of a solid solution. preprints.orgresearchgate.net This technique provides microscopic insights into the magnetic structure and phase composition of the material, which are not easily accessible by other methods. diva-portal.orgresearchgate.net

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Tm₂O₃) | 159424 |

| Hematite (α-Fe₂O₃) | 518692 |

| Thulium | 23933 |

| Germanium | 23978 |

| Yttrium oxide (Y₂O₃) | 14811 |

| Tantalum pentoxide (Ta₂O₅) | 14812 |

| Bismuth(III) oxide (Bi₂O₃) | 14776 |

| Tellurium dioxide (TeO₂) | 24945 |

| Boron trioxide (B₂O₃) | 14777 |

| Zinc oxide (ZnO) | 14806 |

Theoretical and Computational Investigations of Thulium Oxide

First-Principles Density Functional Theory (DFT) Studies

First-principles Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of materials, including thulium oxide (Tm₂O₃). purdue.edu This computational approach allows for the detailed examination of electronic structure, magnetic behavior, and the effects of impurities at the atomic level.

Electronic Structure and Band Gap Modifications upon Doping

DFT calculations are instrumental in understanding the electronic band structure of this compound and how it is altered by doping with other elements. Studies have shown that doping can significantly modify the band gap of materials. For instance, in zinc oxide (ZnO) doped with thulium, DFT calculations revealed an increase in the band gap from approximately 1.36 eV to 1.6 eV. researchgate.netpjsir.orgpjsir.org This modification is attributed to the introduction of new energy levels, specifically the 4f orbitals of thulium, within the band gap of the host material. researchgate.netpjsir.orgpjsir.org The introduction of nitrogen into this compound has also been shown to affect its band gap, with studies reporting direct band gaps ranging from 5.037 to 5.292 eV and indirect band gaps from 4.059 to 5.063 eV, depending on the nitrogen concentration and subsequent annealing temperatures. researchgate.net

The nature of the chemical bonds also plays a crucial role in the electronic structure. The difference in electronegativity between thulium and oxygen suggests a highly ionic bond, which influences the band gap. pjsir.org For example, the electronegativity difference in the Tm-O bond is approximately 2.19, indicating a more ionic character compared to the Zn-O bond. pjsir.org This increased ionicity can contribute to an increase in the band gap. pjsir.org

Spin Polarization and Magnetic Behavior Prediction

DFT is also employed to predict the magnetic properties of materials. In the case of thulium-doped zinc oxide, DFT studies have predicted the emergence of ferromagnetic behavior. researchgate.netpjsir.orgpjsir.org While pure ZnO exhibits no spin polarization, the introduction of thulium induces considerable spin polarization in its 4f orbitals. researchgate.netpjsir.orgpjsir.org This spin polarization is a key indicator of ferromagnetism, making the material potentially suitable for spintronic applications. pjsir.org

Further investigations using spin-polarized tunneling have explored the magnetic coupling between individual thulium atoms and iron nanoislands. researchgate.net These studies, supported by first-principles calculations, have shown an antiferromagnetic coupling between the thulium adatoms and the underlying iron islands. researchgate.net The calculations predict an antiparallel alignment of the induced 5d electron magnetic moment of the lanthanide with the 3d magnetic moment of the iron. researchgate.net

Impurity Levels and Crystal Field Splitting Analysis (e.g., 4f Orbitals)

When a thulium ion is introduced as an impurity into a host crystal lattice, its energy levels, particularly the 4f orbitals, are influenced by the electric field generated by the surrounding ions. This phenomenon is known as crystal field splitting. libretexts.org DFT calculations, often combined with atomic multiplet calculations, are used to analyze this splitting. epfl.ch

In materials like thulium-doped zinc oxide, the 4f orbitals of the thulium atom create new energy levels within the band gap of the host material. researchgate.netpjsir.org The crystal field of the host lattice causes these f orbitals to split into multiple, distinct energy levels. For instance, within a tetrahedral crystal field, the f orbitals can split into a singly non-degenerate a1 state and two triply degenerate t1 and t2 states. This splitting is crucial for understanding the optical and magnetic properties of the doped material. The highly localized nature of the 4f states generally results in minimal coupling with the host material's s, p, and d states, although some minor hybridization can occur. pjsir.org

The magnitude of the crystal field splitting can be significant and can even compete with spin-orbit coupling, leading to an intermediate coupling regime. acs.org This shift from the typical scenario where spin-orbit coupling dominates is important for designing materials with specific quantum properties. acs.orgnih.gov

Judd-Ofelt Theoretical Model for Spectroscopic Parameter Evaluation

The Judd-Ofelt theory is a widely used theoretical framework for analyzing the spectroscopic properties of rare-earth ions, such as thulium (Tm³⁺), in various host materials. colab.wsscience.gov This model allows for the calculation of important radiative parameters from experimental absorption spectra. These parameters include the Judd-Ofelt intensity parameters (Ω₂, Ω₄, and Ω₆), radiative transition probabilities (Aᵣ), luminescence branching ratios (βᵣ), and stimulated emission cross-sections (σₚₑ). colab.ws

The intensity parameters are particularly significant as they provide insight into the local environment of the Tm³⁺ ion and the nature of the chemical bonding. For example, in thulium-doped sodium-telluro-sulphur-borate glasses, the Judd-Ofelt parameters were determined and used to complement experimental findings. tandfonline.com In another study on thulium-doped borotellurite glass, the Judd-Ofelt parameters were found to follow the trend Ω₂ > Ω₆ > Ω₄. colab.ws

The calculated radiative properties are essential for assessing the potential of thulium-doped materials for applications in lasers and other optical devices. For instance, a high experimental branching ratio, as seen in some thulium-doped glasses, suggests their suitability for blue laser applications. colab.ws The Judd-Ofelt analysis has been successfully applied to a variety of thulium-doped glass systems to evaluate their potential for solid-state lasers and blue light-emitting diodes (LEDs). tandfonline.com

| Glass System | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |

|---|---|---|---|---|

| Sodium-telluro-sulphur-borate | 3.046–5.409 | 0.886–2.186 | 0.688–0.997 | tandfonline.com |

| Potassium Gadolinium Tungstenate Crystal | 3.24 (±0.58) | 2.96 (±0.24) | 0.86 (±0.14) | colab.ws |

Modeling of Carrier Transport Properties

Understanding and modeling carrier transport properties are crucial for the development of electronic and optoelectronic devices based on this compound. A reliable method for determining band offsets is essential for accurately modeling these properties. researchgate.net X-ray photoelectron spectroscopy (XPS) is a key technique used to measure band offsets at interfaces, such as that between this compound and germanium (Ge). researchgate.net For the Tm₂O₃/p-Ge interface, a valence band offset of 3.05 ± 0.2 eV has been determined. researchgate.net

Theoretical models, such as the narrow band model, are used to calculate transport properties like resistivity and the Seebeck coefficient as a function of temperature. arxiv.org These models consider factors like the band-filling degree and the ratio of electron and spin state bandwidths. arxiv.org Another approach is the percolation-based random band-edge model, which has been extended to analyze electrical transport in amorphous oxide semiconductors. aps.org This extended model can evaluate temperature-dependent free charge-carrier concentration and Hall mobility by incorporating a Hall-scattering factor. aps.org

In the context of field-effect transistors (FETs), modeling the carrier mobility in the channel material is critical. For two-dimensional materials like transition metal dichalcogenides (TMDs), Monte Carlo simulations are used to study electron mobility, considering the effects of the dielectric environment. tdl.org These models account for dielectric screening and scattering from coupled phonon/plasmon modes at the interfaces. tdl.org Such detailed modeling is vital for predicting and optimizing the performance of devices that incorporate this compound as a dielectric or passivation layer. researchgate.netresearchgate.net

Rate-Equation Studies of Thulium-Doped Lasers

Rate-equation modeling is a fundamental tool for the design and optimization of thulium-doped fiber lasers, which are of great interest for applications in the 2 µm spectral range. optica.orgresearching.cn These models describe the population dynamics of the various energy levels of the thulium ions and the propagation of pump and laser light along the fiber. researching.cnewadirect.com

A key aspect of these models is the inclusion of energy transfer processes, such as cross-relaxation and energy transfer upconversion. optica.org The two-for-one cross-relaxation process (³H₄, ³H₆ → ³F₄, ³F₄) is particularly important as it can lead to a theoretical quantum efficiency of up to 200%. optica.org By comparing the results of rate-equation modeling with experimental fluorescence decay measurements, crucial energy transfer coefficients can be determined. optica.org

Rate-equation models are used to simulate and predict laser performance under various operating conditions. For example, they can explore the output characteristics for different pump powers and laser cavity parameters. researching.cn In studies of gain-switched thulium-doped fiber lasers, numerical models based on rate and propagation equations have been successfully used to simulate the laser output, with results showing good agreement with experiments. researching.cn These simulations can provide valuable insights for the experimental optimization of laser systems, leading to higher efficiency and desired pulse characteristics. researching.cn Furthermore, temperature-dependent rate-equation models have been developed to analyze the influence of temperature on laser performance, which is critical for high-power applications. researchgate.net

| Process | Notation | Value (m³/s) | Reference |

|---|---|---|---|

| Cross Relaxation (³H₄,³H₆ → ³F₄,³F₄) | k₃₀₁₁ | (1.9 ± 0.2) × 10⁻²² | optica.org |

| Energy Transfer Upconversion (³F₄,³F₄ → ³H₄,³H₆) | k₁₁₃₀ | (1.4 ± 0.2) × 10⁻²³ | optica.org |

| Energy Transfer (³F₄,³F₄ → ³H₅,³H₆) | k₁₁₂₀ | (3.5 ± 0.1) × 10⁻²³ | optica.org |

Thermal Conductivity Predictions

Theoretical and computational methods are pivotal in predicting and understanding the thermal conductivity of materials like this compound (Tm₂O₃). These approaches, primarily based on first-principles calculations such as Density Functional Theory (DFT), allow for the investigation of heat transport mechanisms at the atomic level. By modeling phonon dynamics—the primary carriers of heat in insulating materials like Tm₂O₃—researchers can predict thermal conductivity and elucidate the factors that govern it, such as crystal structure, atomic mass, and interatomic bonding.

Modern computational techniques for predicting lattice thermal conductivity fall into several categories. State-of-the-art methods include Anharmonic Lattice Dynamics (ALD) combined with the phonon Boltzmann transport equation (BTE), as well as molecular dynamics simulations, either through the Green-Kubo formula (Equilibrium Molecular Dynamics) or direct heat flux evaluation (Non-Equilibrium Molecular Dynamics). nih.gov However, these methods are computationally intensive.

A more cost-effective approach involves using DFT to calculate essential material properties like structural parameters and elastic constants. nih.gov These parameters then serve as inputs for established theoretical models, such as the Slack or Klemens equations, which relate these fundamental properties to lattice thermal conductivity. nih.govcnr.it In crystalline insulators, heat is conducted by phonons, and their transport is limited by scattering processes. Anharmonic oscillations in the crystal lattice are a primary source of these scattering events, which ultimately define the material's thermal conductivity. nih.gov

Detailed Research Findings

Computational studies on rare-earth sesquioxides provide insight into the thermal properties of Tm₂O₃. Research combining experimental measurements with DFT simulations has been used to investigate thermal transport in a series of these materials. nih.gov In one such study, the room temperature thermal conductivity of various single-cation rare-earth sesquioxides, including this compound, was measured and compared with computationally derived values. nih.gov

The investigation revealed that for sesquioxides containing heavier rare-earth elements, there is a marginal variance in the phonon group velocity, suggesting this factor has a minimal effect on thermal conductivity differences among them. nih.gov Instead, the differences in thermal conductivity are primarily attributed to the phonon mean free path, which is influenced by scattering rates. nih.gov The study correlated the measured thermal conductivity with optical mode lifetimes, finding a direct trend: a decrease in thermal conductivity corresponds to shorter optical mode lifetimes, indicating that the scattering rate is the dominant factor. nih.gov

DFT calculations further elucidated that local bonding distortions and variations in cation size can lead to a softening of phonon modes, which increases scattering rates and, consequently, reduces thermal conductivity. nih.gov A comparison between the experimentally measured and computationally predicted thermal conductivity for several rare-earth sesquioxides demonstrated a strong agreement, validating the predictive power of the computational model. nih.gov

The following table presents the experimental and calculated thermal conductivity for this compound as reported in the study.

| Compound | Experimental Thermal Conductivity (W/m·K) | Calculated Thermal Conductivity (W/m·K) |

|---|---|---|

| This compound (Tm₂O₃) | ~2.5 | ~2.5 |

This close agreement between the predicted and measured values underscores the accuracy of using DFT-based calculations to model thermal transport properties in complex oxides like Tm₂O₃. nih.gov

Advanced Functional Applications of Thulium Oxide in Materials Science and Engineering

Photonics and Optoelectronics

The distinct optical properties of thulium ions (Tm³⁺) make thulium oxide an indispensable material in the field of photonics and optoelectronics. aemree.com Its applications range from the fabrication of solid-state lasers and optical fibers to the development of novel luminescent materials. aemree.comstanfordmaterials.com

Solid-State Lasers (e.g., Tm:YAG Lasers, Tm-doped YAlO₃)

This compound is a key component in the production of solid-state lasers, which are valued for their efficiency and specific emission wavelengths. samaterials.com These lasers find use in diverse fields such as medicine, military applications, and environmental sensing. optics.orggoogle.com

Thulium-doped Yttrium Aluminum Garnet (Tm:YAG) Lasers are a prominent example, prized for their ability to generate high-power laser emission around the 2.01-micron wavelength. scientificmaterials.com This specific wavelength is highly absorbed by water, making Tm:YAG lasers particularly effective for surgical procedures like tissue cutting and coagulation. scientificmaterials.comazooptics.com A notable characteristic of Tm:YAG systems is the phenomenon of cross-relaxation between thulium ions, which enhances quantum efficiency. scientificmaterials.com In this process, a single excited thulium ion can generate two thulium ions in the upper laser level, leading to higher efficiency and reduced thermal load. crytur.com Diode pumping, commonly at 785 nm, is used to excite the thulium ions. scientificmaterials.com

| Property | Value/Description |

| Laser Transition | ³F₄ → ³H₆ scientificmaterials.com |

| Emission Wavelength | ~2.01 µm scientificmaterials.com |

| Pump Wavelength | ~785 nm scientificmaterials.com |

| Key Feature | High quantum efficiency via cross-relaxation scientificmaterials.comcrytur.com |

| Applications | Surgery (urology), LIDAR, atmospheric sensing azooptics.comcrytur.com |

Thulium-doped Yttrium Aluminate (Tm:YAlO₃ or Tm:YAP) is another attractive laser host material for thulium. crytur.com Tm:YAP offers natural birefringence and good thermal and mechanical properties, similar to YAG. crytur.com A key advantage of Tm:YAP is its broader absorption peak compared to Tm:YAG, which provides better tolerance to variations in the pump diode wavelength. crytur.com The emission cross-section of thulium in YAP is also twice as high as in YAG. crytur.com Research has shown that even at low doping concentrations of 1.5%, the cross-relaxation effect in Tm:YAP is effective in enhancing the 2-micron laser emission. yok.gov.tr

| Property | Value/Description |

| Host Crystal | Yttrium Aluminate (YAlO₃) crytur.com |

| Key Advantages | Broader absorption peak, higher emission cross-section than Tm:YAG crytur.com |

| Tunable Emission Range | 1870 nm to 2030 nm crytur.com |

| Pump Wavelength | Suitable for InGaAs diode pumping (~793 nm) crytur.com |

| Applications | Medical lasers, radar, atmospheric sensing crytur.com |

Luminescent Materials and Phosphors (e.g., Blue and Green Emission, Up-conversion, Down-conversion)

This compound is a key activator in luminescent materials and phosphors, which have applications in displays, specialized lighting, and advanced optical processes. aemree.comsamaterials.com The trivalent thulium ion (Tm³⁺) is responsible for the characteristic luminescence. wikipedia.org

Tm³⁺ ions can produce blue and green emissions . samaterials.com For instance, Y₂O₃:Tm³⁺ phosphors, when excited with 632.8-nm light, exhibit strong blue upconversion emission, along with weaker green and red emissions. acs.org The Tm³⁺ ion is a promising candidate for generating light in the blue-green wavelength region (450-490 nm), which is valuable for applications like color displays and optical data storage. researchgate.net

Up-conversion is a process where lower-energy photons are converted into higher-energy light. Thulium-doped materials are efficient up-converters. google.com For example, under near-infrared (NIR) excitation, thulium-holmium-ytterbium co-doped tantalum oxide nanopowders can simultaneously emit multicolor fluorescence, including blue (480 nm), green (540 nm), and red (650 nm) light through up-conversion. spiedigitallibrary.org This process often involves excited-state absorption (ESA), where an ion in an excited state absorbs another photon to reach an even higher energy level. researchgate.net

Down-conversion , the process of converting a high-energy photon into multiple lower-energy photons, is another area where thulium-doped materials show potential. While less commonly highlighted for thulium compared to up-conversion, the principle can be applied in systems designed to improve the efficiency of devices like solar cells by converting unusable high-energy photons into more suitable lower-energy ones. google.com

| Luminescent Process | Description | Example Application |

| Blue & Green Emission | Direct or up-converted emission in the blue and green spectral regions. samaterials.comacs.org | High-definition displays, specialized lighting. samaterials.comaemree.com |

| Up-conversion | Conversion of lower-energy photons to higher-energy light. google.com | Bio-imaging, anti-counterfeiting measures. wikipedia.org |

| Down-conversion | Conversion of a single high-energy photon into multiple lower-energy photons. google.com | Enhancing solar cell efficiency. google.com |

Specialty Glass and Advanced Ceramic Materials for Light Manipulation

This compound (Tm₂O₃) is a crucial dopant in the fabrication of specialty glass and advanced ceramic materials designed for the precise manipulation of light. wikipedia.org Its unique optical properties are leveraged in technologies such as laser systems and optical fibers. wikipedia.org When incorporated into a silica (B1680970) glass network, Tm₂O₃ can enhance optical characteristics. Research has shown that modifying the glass network with elements like aluminum oxide can improve the quantum efficiency of thulium's optical transitions. wikipedia.org Specifically, adding 9 mol% of Al₂O₃ to thulium-doped silica glass resulted in a 260% increase in the quantum efficiency of the S-band amplifying transition compared to pure silica glass. wikipedia.org

In the realm of advanced ceramics, this compound is used to create materials with tailored optical and mechanical properties. ereztech.com These ceramics are valuable in applications that demand high thermal resistance and specific light interaction, such as components for high-temperature furnaces and thermal shielding in the aerospace industry. wikipedia.org The compound's ability to absorb and emit infrared radiation makes it particularly useful. americanelements.com Thulium-based lasers, for instance, are highly efficient for the superficial ablation of tissue with minimal coagulation depth, making them attractive for laser-based surgery. ereztech.comamericanelements.com Furthermore, Tm₂O₃ serves as a vital material in producing transparent ceramics, which are used in various optical applications.

Photonic Crystals and Novel Light-Emitting Devices

This compound is integral to the development of photonic crystals and innovative light-emitting devices. Photonic crystals are materials with a periodic nanostructure that affects the motion of photons, and this compound's optical properties make it a valuable component. Thulium-doped or co-doped materials can be used as the high-refractive-index layers in autocloned photonic crystals. easychem.org For example, thin films of tantalum oxide (Ta₂O₅) co-doped with thulium and cerium have been developed for this purpose, serving as the high-index material in Ta₂O₅/SiO₂ multilayered photonic-crystal elements. easychem.orgamericanelements.com

In the field of light-emitting devices, this compound's luminescent properties are paramount. Thulium-doped gallium oxide (Tm-Ga₂O₃) films deposited on silicon substrates have been used to create light-emitting diodes (LEDs) that produce visible blue light at wavelengths of 476 nm and 460 nm. wikipedia.org These devices exhibit a threshold voltage of 6.3 V. wikipedia.org The efficiency of thulium ion emissions can be improved by using a host material with a wide bandgap; research has shown that increasing the bandgap of (AlₓGa₁₋ₓ)₂O₃ films enhances the photoluminescence intensity of Tm-related emissions. wikipedia.org Furthermore, thulium-doped Ta₂O₅ thin films have been investigated as active optical materials, with research demonstrating photoluminescence peaks around 800 nm. easychem.org

Passive Saturable Absorbers for Pulsed Fiber Lasers

This compound is effectively used as a passive saturable absorber (SA) for generating pulsed fiber lasers, particularly in the 1.55 µm and 2 µm wavelength regions. nih.gov A saturable absorber's optical absorption decreases with increasing light intensity, a property that enables the generation of short, high-energy laser pulses in Q-switched or mode-locked lasers. atamankimya.com

A film fabricated from commercially available Tm₂O₃ embedded in polyvinyl alcohol (PVA) has been successfully demonstrated as a passive SA. nih.gov When placed in an all-fibre ring cavity, this Tm₂O₃-PVA film enabled a self-starting Q-switching operation in an erbium-doped fiber laser. nih.gov In another study, a passively Q-switched thulium-doped fiber laser utilized an oxygen-vacancy-rich molybdenum oxide (MoO₃₋ₓ) film as the SA, achieving stable Q-switched pulses centered around 1992.1 nm. cenmed.com This laser produced a maximum average output power of approximately 62.7 mW and a minimum pulse duration of about 2 µs. cenmed.com

The performance of these lasers is dependent on the properties of the saturable absorber. For instance, one MoO₃₋ₓ-PVA film used in a thulium-doped fiber laser exhibited a modulation depth of ~15.7% and a saturation intensity of ~14 MW/cm². cenmed.com Another device, using a single-walled carbon nanotube film as the SA, generated a Q-switched laser with a high repetition rate of 67.9 kHz and a narrow pulse width of 1.2 µs. nih.gov

| Laser Type | Saturable Absorber | Wavelength | Max. Output Power | Min. Pulse Duration | Repetition Rate | Ref |

| Erbium-Doped Fiber Laser | Tm₂O₃-PVA Film | 1.55 µm | 1.6 mW | 7.6 µs | 45.1 kHz | nih.gov |

| Thulium-Doped Fiber Laser | MoO₃₋ₓ-PVA Film | ~1992.1 nm | ~62.7 mW | ~2 µs | 15.5 - 38.5 kHz | cenmed.com |

| Thulium-Doped Fiber Laser | SWCNT Film | 1.8 µm | - | 1.2 µs | 67.9 kHz | nih.gov |

Electronic Devices and Quantum Technologies

High-κ Gate Dielectrics and Passivation Layers (e.g., Tm₂O₃/Ge Interface, TmSiO Interfacial Layer)

This compound (Tm₂O₃) has emerged as a promising high-κ gate dielectric material for scaling down metal-oxide-semiconductor (MOS) devices. nih.gov A high-κ dielectric allows for a physically thicker gate insulator with the same capacitance as a much thinner silicon dioxide layer, thereby reducing gate leakage current. nih.gov Tm₂O₃ is noted for its high dielectric constant (ranging from 9.4 to 18), wide bandgap (~5.76 eV), and better chemical stability with silicon compared to other rare-earth oxides. nih.govattelements.com

A critical application is its use as a passivation layer on germanium (Ge) substrates. attelements.com Germanium oxides are chemically and thermally unstable, making surface passivation essential for high-performance Ge-based transistors. attelements.com Atomic layer deposition (ALD) of Tm₂O₃ has been shown to be an effective method for passivating Ge surfaces. attelements.com

Furthermore, the formation of a thulium silicate (B1173343) (TmSiO) interfacial layer between the high-κ dielectric and the silicon substrate is a key area of research. handwiki.org Integrating a TmSiO interfacial layer has been shown to enhance channel mobility in high-κ/metal gate MOSFETs. handwiki.org In one study, a TmSiO/Hafnium oxide (HfO₂) dielectric stack achieved 15-20% higher electron and hole mobility compared to standard SiOx/HfO₂ devices at an equivalent oxide thickness (EOT) as low as 0.65 nm. handwiki.org This technology is compatible with standard CMOS integration and shows potential for sub-10 nm technology nodes. attelements.comhandwiki.org

Thin-Film Transistors

This compound is utilized in the fabrication of thin-film transistors (TFTs), where it can function as both a dielectric layer and a component of the semiconductor channel. nih.govamericanelements.com Solution-processed Tm₂O₃ has been investigated as a high-κ dielectric for low-voltage transistors, demonstrating its potential for creating low-cost, high-performance oxide electronic devices. americanelements.com

Research has also explored doping other semiconductor materials with thulium to modulate their electrical properties for TFT applications. nih.govcenmed.com For instance, Tm³⁺ doped tin oxide (SnO₂) thin films have been prepared by RF magnetron sputtering to act as the semiconductor layer in TFTs. nih.govcenmed.com The incorporation of thulium was found to efficiently inhibit the formation of oxygen vacancies. nih.gov An optimized TFT using a SnTmO semiconductor thin film with a Tm³⁺ doping concentration of around 1.6 at.% exhibited the following performance metrics: cenmed.com

| Parameter | Value |

| Field-Effect Mobility (μ_FE) | 5.5 cm² V⁻¹ s⁻¹ |

| On-Off Current Ratio (I_on/I_off) | 5 x 10⁷ |

| Subthreshold Swing (SS) | 0.618 V dec⁻¹ |

| Threshold Voltage (V_th) | -2.3 V |

| Interface Trap Density | 6.7 x 10¹¹ cm⁻² |

These findings indicate that appropriate doping with this compound can effectively modulate the electrical characteristics of semiconductor films for use in thin-film transistors. nih.govcenmed.com

Multilayered Ceramic Capacitors (MLCCs)

This compound is used as a doping agent in the dielectric layers of Multilayered Ceramic Capacitors (MLCCs) to enhance their electrical properties and reliability. americanelements.com Barium titanate (BaTiO₃) based ceramics are widely used for MLCCs, and doping them with rare-earth oxides like Tm₂O₃ can stabilize the temperature dependence of the dielectric constant. americanelements.com

Studies have shown that adding Tm₂O₃ to BaTiO₃ ceramics improves both the dielectric constant and the insulation resistance (IR). americanelements.com The addition of thulium helps to reinforce the core-shell structure of the BaTiO₃ grains, which is crucial for these improved properties. americanelements.com In one investigation, a BaTiO₃ specimen doped with 1 mol% Tm₂O₃ showed a dielectric constant about 30% higher and an insulation resistance about 20% higher than an undoped specimen. americanelements.com This level of doping also met the X7R reliability specification, which requires the capacitance to vary by no more than ±15% over a temperature range of -55°C to 125°C. americanelements.com

However, the amount of doping is critical, as excessive addition (above 1 mol%) can lead to the formation of a second phase and an expansion of the shell region, which negatively affects the material's characteristics. americanelements.com Co-doping with other rare-earth oxides, such as dysprosium oxide, has also been explored to further enhance the dielectric properties of BaTiO₃ for high-performance MLCCs.

Chemical and Gas Sensors (e.g., Specific Gas and Analyte Detection)

The high surface area and chemical stability of nanostructured this compound make it a promising material for the development of chemical and gas sensors. samaterials.com Its utility in this field stems from its ability to facilitate redox reactions on its surface, which can be correlated to the concentration of a target analyte. samaterials.com

Research has shown that this compound nanomaterials can be incorporated into sensing devices for the detection of specific gases and analytes. samaterials.compreprints.org For instance, nanostructured this compound has been successfully employed for the electrochemical detection of ascorbic acid (vitamin C). preprints.orgresearchgate.net This application relies on the irreversible oxidation of ascorbic acid at the surface of a this compound-modified electrode, allowing for quantitative analysis. preprints.org The exceptional chemical stability of this compound is a key attribute for creating robust sensors capable of operating in harsh chemical environments. samaterials.com Furthermore, its semiconducting properties are relevant for gas sensing applications, which depend on factors like crystalline size, phase purity, and surface area. pjsir.org

Table 1: Applications of this compound in Chemical Sensing

| Application Area | Detected Analyte/Gas | Key Property Utilized |

|---|---|---|

| Electrochemical Sensors | Ascorbic Acid (Vitamin C) | Electrocatalytic activity, surface oxidation |

Energy Storage Applications (e.g., Fuel Cells, Batteries, Supercapacitor Electrodes)

This compound is being investigated for several energy storage applications, including fuel cells, batteries, and supercapacitors, primarily due to its thermal stability and ionic conductivity. americanelements.comamericanelements.com While oxide compounds like this compound are generally not electrically conductive, certain perovskite structures incorporating them can exhibit electronic conductivity, making them suitable for use in the cathodes of solid oxide fuel cells (SOFCs) and oxygen generation systems. americanelements.comamericanelements.com

The potential of nano-thulium oxide powder extends to the production of batteries and fuel cells. samaterials.com Its high surface area at the nanoscale can enhance reactivity and performance in these energy storage systems. samaterials.com Research into this compound-based materials for supercapacitors has shown promising results. For example, a symmetric device fabricated with a this compound-based material exhibited a specific capacitance of 48.53 F/g, an energy density of 5.70 Wh kg⁻¹, and a power density of 650 Wkg⁻¹ at a current density of 1 A/g. researchgate.net This device also demonstrated good cycle stability, retaining 77% of its specific capacitance after 6000 cycles. researchgate.net

Magnetic Materials Research and Spintronic Applications

Thulium and its compounds, including this compound, possess unique magnetic properties that are of significant interest in materials science research, particularly for spintronic applications. stanfordmaterials.comstanfordmaterials.com Spintronics is an emerging field of electronics that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information. This compound is used in the research and development of new materials with unique magnetic and electronic properties. samaterials.com

Thulium's magnetic properties are temperature-dependent. stanfordmaterials.com this compound itself has a magnetic susceptibility of +51,444·10⁻⁶ cm³/mol, indicating a mild magnetic response. stanfordmaterials.com The partially filled 4f orbitals of thulium are responsible for its intriguing magnetic behaviors, which are being explored for use in advanced spintronic devices. stanfordmaterials.comsamaterials.com

Research into thulium-doped zinc oxide has shown that it can induce ferromagnetic behavior, making it a candidate for diluted magnetic semiconductors, which are crucial for spintronic devices. pjsir.org Furthermore, high-quality single-crystal thulium iron garnet (TmIG) films, a material derived from this compound, exhibit perpendicular magnetic anisotropy and a very low coercive field. aip.org These characteristics are highly desirable for spintronic applications, such as ultra-low current-induced magnetization switching. aip.org

Table 2: Magnetic Properties and Applications of Thulium-Based Materials

| Material | Magnetic Property | Potential Application |

|---|---|---|

| This compound (Tm₂O₃) | Mild magnetic response | Research in new magnetic materials |

| Thulium-doped ZnO | Ferromagnetism | Spintronic devices, diluted magnetic semiconductors |

Catalysis and Environmental Chemical Processes

This compound serves as an effective catalyst in various chemical reactions, including organic synthesis and petrochemical processes. stanfordmaterials.comaemree.com Its catalytic activity is attributed to its chemical stability, surface properties, and the presence of active sites. stanfordmaterials.comrsc.org

Catalytic Activity in Organic Synthesis and Petrochemical Processes

In the realm of organic synthesis, this compound has demonstrated its utility as a catalyst. stanfordmaterials.comgesmaterials.com For instance, chiral thulium(III)-catalyzed reactions have been developed for the asymmetric synthesis of P-stereogenic compounds, achieving high yields and enantioselectivities. acs.org Thulium-organic frameworks, derived from this compound, have also shown high catalytic activity in the cycloaddition of CO₂ with epoxides, a process relevant to carbon capture and utilization. rsc.orgacs.org These frameworks can also catalyze Knoevenagel condensation reactions. researchgate.net

In petrochemical processes, this compound is considered a potential catalyst component for petroleum cracking. gesmaterials.com Its chemical stability and resistance to acid corrosion make it suitable for use in harsh chemical environments characterized by high temperatures and pressures. stanfordmaterials.com

Surface Chemistry of this compound Catalysts (e.g., Lewis Acid Sites)

The catalytic performance of this compound is intrinsically linked to its surface chemistry. Studies have shown that this compound surfaces possess a basic character and contain Lewis acid sites. rsc.org Lewis acids are electron-pair acceptors and play a crucial role in many catalytic reactions by activating reactant molecules.

Research involving the thermal decomposition of thulium acetate (B1210297) to produce this compound revealed that the resulting oxide has a significant surface area and contains at least two different types of Lewis acid sites, as identified by pyridine (B92270) adsorption studies. rsc.org The presence of these sites is critical for the catalyst's activity. In thulium-organic frameworks, the open Tm(III) sites act as Lewis acid sites, which, along with Lewis base sites, contribute to their catalytic performance in reactions like CO₂ cycloaddition. rsc.orgacs.org The interaction between Lewis acid sites on the catalyst and reactant molecules is a key step in the catalytic cycle. acs.orgsemanticscholar.org

Reaction Mechanism Elucidation (e.g., Eley-Rideal, Langmuir-Hinshelwood)

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. Two common mechanisms in heterogeneous catalysis are the Langmuir-Hinshelwood and Eley-Rideal mechanisms. fiveable.menumberanalytics.com

Langmuir-Hinshelwood (LH) mechanism: Both reacting molecules adsorb onto the catalyst surface before reacting. catalysis.blog

Eley-Rideal (ER) mechanism: One molecule adsorbs onto the surface, and the other reacts with it directly from the gas phase. numberanalytics.com

While detailed studies on pure this compound are limited, research on thulium-modified catalysts provides insights. In a study of a thulium-modified MnOx/TiO₂ catalyst for the selective catalytic reduction of NO with ammonia (B1221849), it was found that both mechanisms were at play. researchgate.net The reaction between adsorbed ammonia (NH₃) species on Lewis acid sites and gaseous nitric oxide (NO) followed an Eley-Rideal mechanism. researchgate.net Concurrently, a Langmuir-Hinshelwood mechanism occurred between adsorbed NH₃ and adsorbed NO species. researchgate.net The study concluded that the Eley-Rideal mechanism was the dominant pathway for this particular catalytic system. researchgate.net Distinguishing between these mechanisms often involves analyzing the reaction kinetics over a wide range of reactant pressures. ox.ac.uk

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 159411, 4560139 |

| Thulium(III) oxide | 159411, 4560139 |

| Thulium | 23961 |

| Zinc oxide | 14806 |

| Thulium iron garnet | N/A |

| Carbon dioxide | 280 |

| Ascorbic acid | 54670067 |

| Ammonia | 222 |

| Nitric oxide | 145068 |

| Pyridine | 1049 |

| Thulium acetate | 16217462 |

| Styrene oxide | 7289 |

| Malononitrile | 8010 |

Photocatalysis for Pollution Treatment

This compound (Tm₂O₃) is emerging as a promising material in the field of photocatalysis for the treatment of environmental pollutants. Its unique electronic and optical properties enable it to act as a photocatalyst, particularly under near-infrared (NIR) light irradiation. nih.govresearchgate.netacs.org The mechanism behind its photocatalytic activity lies in its ability to generate reactive oxygen species (ROS) upon excitation. nih.govresearchgate.netacs.org

Research has demonstrated that this compound nanoparticles are capable of absorbing NIR light. nih.govresearchgate.netacs.org This absorbed energy facilitates the promotion of electrons to higher energy states, leading to the formation of electron-hole pairs. These charge carriers can then react with surrounding molecules, such as water and oxygen, to produce highly reactive species like hydroxyl radicals and superoxide (B77818) anions. These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into simpler, less harmful substances. nih.gov